molecular formula C18H19BrN2O3S B257597 isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

カタログ番号 B257597
分子量: 423.3 g/mol
InChIキー: QNKKPRWLJACOML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the bromodomain and extraterminal domain (BET) family, which is responsible for the regulation of gene expression. BET inhibitors have been found to have therapeutic potential in the treatment of various cancers, inflammatory diseases, and viral infections.

作用機序

Isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor works by binding to the bromodomain of BET proteins, which prevents the binding of acetylated histones to the chromatin. This, in turn, leads to the suppression of gene transcription and the downregulation of oncogenes. isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has also been found to inhibit the activity of transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has been found to have several biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, inhibits cell migration and invasion, and decreases angiogenesis. In inflammatory cells, it suppresses the production of pro-inflammatory cytokines and chemokines. Furthermore, isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

Isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has several advantages for use in lab experiments. It is a potent and specific inhibitor of BET proteins, which allows for the selective targeting of these proteins without affecting other cellular processes. Furthermore, it has been found to be effective in both in vitro and in vivo models of disease. However, there are also limitations to the use of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Furthermore, it is a highly potent compound, and caution must be taken to avoid toxicity in cell culture and animal studies.

将来の方向性

There are several future directions for the research and development of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor. One area of focus is the optimization of the synthesis process to improve the yield and purity of the final product. Another area of focus is the identification of new targets for BET inhibitors, which could expand their therapeutic potential. Furthermore, the development of new formulations and delivery methods could improve the pharmacokinetic profile of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor and increase its efficacy in clinical settings. Finally, the use of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor in combination with other therapies, such as chemotherapy and immunotherapy, could lead to improved outcomes in the treatment of various diseases.
Conclusion:
In conclusion, isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor is a promising compound with significant therapeutic potential in the treatment of various diseases. Its potent and specific inhibition of BET proteins makes it an attractive target for drug development, and its favorable pharmacokinetic profile makes it a promising candidate for clinical use. Further research is needed to fully establish the safety and efficacy of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor, and to identify new targets and therapeutic applications for this compound.

合成法

The synthesis of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor involves a multi-step process that starts with the reaction between 3-bromoaniline and 2,7-dimethyl-3-thioxo-2,3-dihydro-1H-pyrimidine-5-carboxylic acid. The resulting intermediate is then reacted with isopropyl chloroformate to form the final product, isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

科学的研究の応用

Isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has been extensively studied for its therapeutic potential in various diseases. It has been found to be effective in the treatment of cancers such as leukemia, lymphoma, and multiple myeloma. BET inhibitors have been shown to induce apoptosis and inhibit the growth of cancer cells by suppressing the expression of oncogenes. isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has also been found to have anti-inflammatory properties and has shown promise in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Furthermore, BET inhibitors have been found to have antiviral properties and have shown efficacy against viral infections such as HIV and hepatitis B.

特性

製品名

isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

分子式

C18H19BrN2O3S

分子量

423.3 g/mol

IUPAC名

propan-2-yl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H19BrN2O3S/c1-9(2)24-17(23)14-10(3)20-18-21(16(22)11(4)25-18)15(14)12-6-5-7-13(19)8-12/h5-9,11,15H,1-4H3

InChIキー

QNKKPRWLJACOML-UHFFFAOYSA-N

SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC(=CC=C3)Br

正規SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC(=CC=C3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。